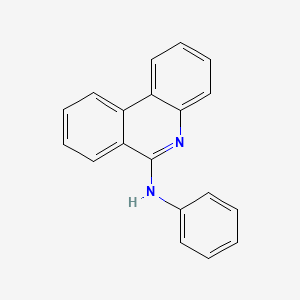
N-phenyl-6-phenanthridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-6-phenanthridinamine (NPP) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenanthridine, which is a heterocyclic aromatic compound. NPP has been synthesized using different methods, and its synthesis has been optimized to increase its yield.
作用机制
The mechanism of action of N-phenyl-6-phenanthridinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-phenyl-6-phenanthridinamine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. N-phenyl-6-phenanthridinamine has also been shown to induce apoptosis, which is a form of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects
N-phenyl-6-phenanthridinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis. N-phenyl-6-phenanthridinamine has also been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
实验室实验的优点和局限性
N-phenyl-6-phenanthridinamine has several advantages for use in lab experiments, including its high purity and stability. N-phenyl-6-phenanthridinamine is also relatively easy to synthesize, making it readily available for research purposes. However, N-phenyl-6-phenanthridinamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-phenyl-6-phenanthridinamine, including its potential use as a drug candidate for cancer treatment and its applications in organic electronics and materials science. Further research is also needed to fully understand the mechanism of action of N-phenyl-6-phenanthridinamine and its potential side effects. Additionally, the synthesis of N-phenyl-6-phenanthridinamine can be optimized to increase its yield and purity, making it more accessible for research purposes.
合成方法
The synthesis of N-phenyl-6-phenanthridinamine can be achieved through different methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the reduction of 6-nitrophenanthridine. The most common method for synthesizing N-phenyl-6-phenanthridinamine is through the Bischler-Napieralski reaction, which involves the reaction of 6-nitrophenanthridine with aniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields N-phenyl-6-phenanthridinamine as the main product, along with some side products.
科学研究应用
N-phenyl-6-phenanthridinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, N-phenyl-6-phenanthridinamine has been investigated as a potential drug candidate for cancer treatment, due to its ability to inhibit the growth of cancer cells. N-phenyl-6-phenanthridinamine has also been studied for its antibacterial and antiviral properties.
In organic electronics, N-phenyl-6-phenanthridinamine has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). N-phenyl-6-phenanthridinamine has been shown to improve the efficiency and stability of OLEDs, making it a promising material for use in the development of next-generation displays.
In materials science, N-phenyl-6-phenanthridinamine has been investigated for its potential use as a fluorescent probe for detecting metal ions. N-phenyl-6-phenanthridinamine has been shown to selectively bind with certain metal ions, making it a useful tool for monitoring metal ion concentrations in biological and environmental samples.
属性
IUPAC Name |
N-phenylphenanthridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRMICVJWDJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Anilinophenanthridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)
![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
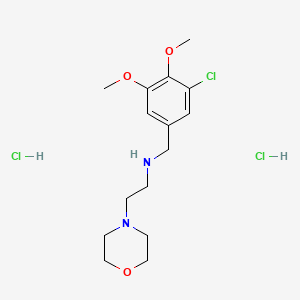
![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)


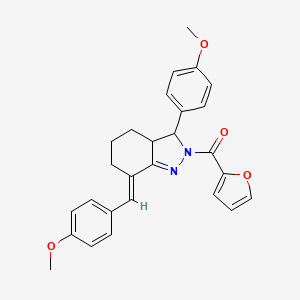
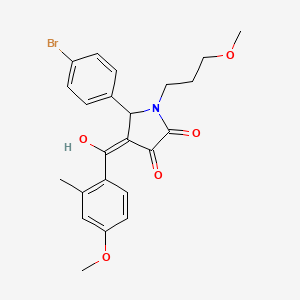
![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)
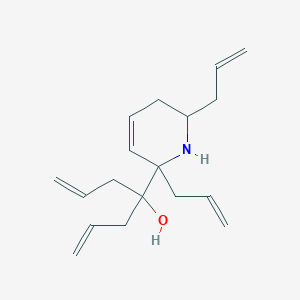
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)